

Technical Specification & Application Guide: 2'-Deoxyadenosine-3'-13C Monohydrate[1]

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2'-Deoxyadenosine-3'-13C
Monohydrate

Cat. No.: B1157558

[Get Quote](#)

Executive Summary

The precise characterization of nucleic acid dynamics requires isotopic probes that offer high sensitivity without perturbing the native conformation of the biomolecule. **2'-Deoxyadenosine-3'-13C Monohydrate** is a specialized stable isotope-labeled nucleoside designed for high-resolution Nuclear Magnetic Resonance (NMR) studies.[1]

This guide details the technical specifications, enrichment validation protocols, and structural applications of this compound.[1] By selectively labeling the C3' position, researchers can decouple the ribose spin system, enabling precise measurement of sugar pucker conformations (

vs.

) and backbone torsion angles—critical parameters in drug-DNA interaction studies.[1]

Molecular Architecture & Isotopic Specifications[2]

Chemical Identity[1]

- Systematic Name: 2'-Deoxyadenosine-3'-
C Monohydrate[1]
- Molecular Formula:

[\[1\]](#)[\[2\]](#)

- Molecular Weight: ~270.25 g/mol (dependent on precise isotopic abundance)[\[1\]](#)
- Label Position: C3' of the furanose ring.

Enrichment Standards

For high-field NMR applications (600 MHz+), isotopic purity is the limiting factor for sensitivity.

[\[1\]](#) The industry-standard specifications for this grade of reagent are defined below to ensure spectral clarity.

Parameter	Specification	Analytical Method	Criticality
Isotopic Enrichment ()	≥ 99.0 atom %	qNMR / HR-MS	Essential to eliminate background signals in low-concentration samples.
Chemical Purity	≥ 98.0%	HPLC (UV 260 nm)	Impurities can cause exchange broadening or artifact peaks.
Isotopologue Distribution	(M+1) > 99%	LC-MS/MS	Ensures no "scrambling" of the label to other positions (e.g., C1', C4').
Water Content	6.0 – 7.0% (Monohydrate)	Karl Fischer	Stoichiometric hydration stabilizes the crystal lattice, preventing hygroscopic degradation. [1]

Synthesis & Enrichment Assurance

The production of site-specific 3'-

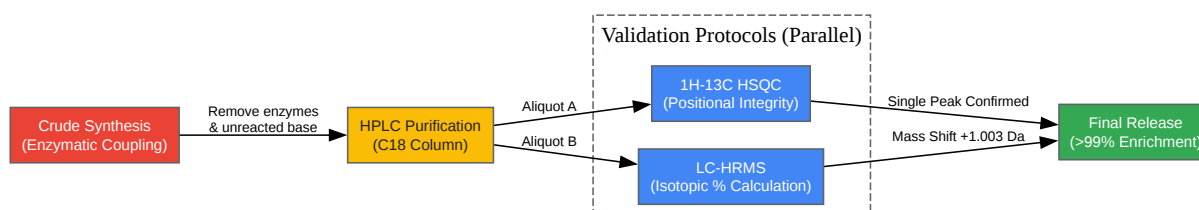
C labeled nucleosides typically employs a chemo-enzymatic transglycosylation strategy rather than total chemical synthesis.[1] This ensures stereochemical integrity at the anomeric center.
[1]

Synthesis Workflow (Causality of Choice)

- Precursor Selection: The process begins with
 - D-glucose, which is chemically converted to 2-deoxy-[3-C]-D-ribose-1-phosphate.[1]
- Enzymatic Coupling: Using Nucleoside Phosphorylase (NP), the labeled sugar is coupled with Adenine.
 - Why Enzymatic? Chemical coupling often yields a mixture of
and
anomers. Enzymes exclusively yield the biologically relevant
-anomer, removing the need for difficult chromatographic separation.[1]
- Crystallization: The product is crystallized from water to form the monohydrate, which is thermodynamically more stable than the amorphous anhydrous form.[1]

Quality Control Visualization

The following diagram outlines the self-validating workflow used to certify isotopic enrichment.



[Click to download full resolution via product page](#)

Figure 1: Quality Control Workflow ensuring positional integrity and enrichment levels.

Analytical Validation Protocols

To verify the enrichment level of 2'-Deoxyadenosine-3'-¹³C, researchers should employ the following self-validating protocols.

Protocol A: Quantitative Mass Spectrometry (LC-HRMS)

Objective: Determine the ratio of labeled (

) to unlabeled (

) species.

- Sample Prep: Dissolve 0.1 mg of nucleoside in 1 mL LC-grade water.
- Instrument: Q-TOF or Orbitrap Mass Spectrometer.
- Method: Direct infusion or C18 reverse-phase LC.
- Calculation:

Where

is the intensity of the molecular ion peak.^[1]

- Success Criteria: The unlabeled peak (251.10 for anhydrous base) should be <1% of the labeled peak (252.10).

Protocol B: ¹H-¹³C HSQC NMR

Objective: Confirm the label is exclusively at the 3' position (Positional Purity).

- Solvent:
(100%) to minimize solvent suppression artifacts.

- Experiment: 2D

HSQC (Heteronuclear Single Quantum Coherence).

- Observation:

- Expected: A single strong correlation peak corresponding to the H3'-C3' pair (~4.5 ppm

/ ~73 ppm

).[1]

- Failure Mode: Appearance of cross-peaks at C1', C4', or C5' indicates "isotopic scrambling" during synthesis (common in metabolic harvesting methods, rare in chemo-enzymatic).[1]

Structural Biology Applications

The 3'-

C label is a strategic choice for probing the sugar pucker, a conformational equilibrium that defines the helical geometry of DNA (A-form vs. B-form).[1]

The Sugar Pucker Mechanism

The ribose ring exists in dynamic equilibrium between North (

, typical of RNA/A-DNA) and South (

, typical of B-DNA).[1][3]

- Unlabeled Analysis: Relying on

J-couplings (

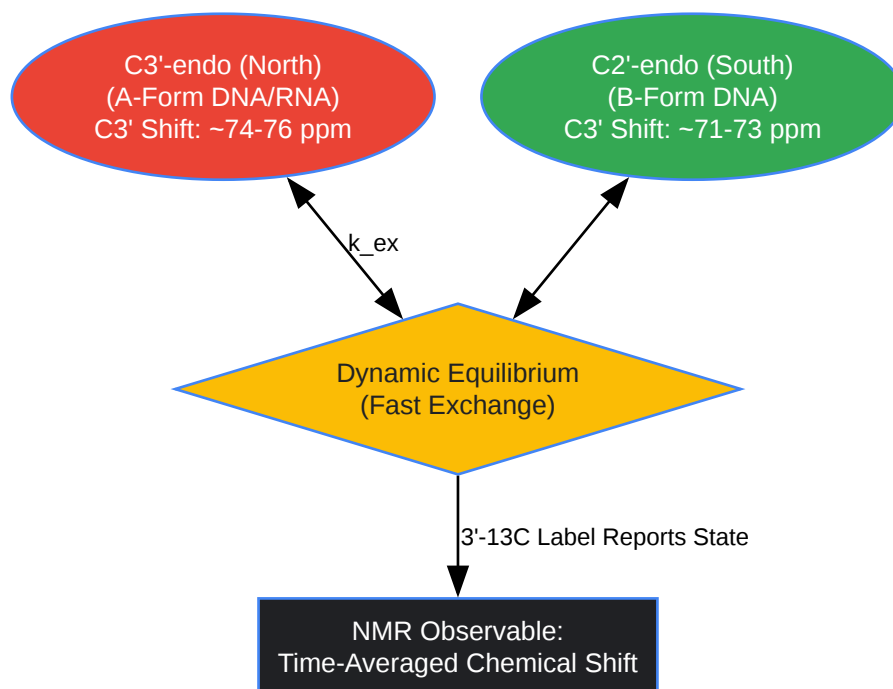
vs

) is often difficult due to spectral overlap in large oligonucleotides.[1]

- 3'-

C Advantage: The C3' chemical shift and the coupling constant are highly sensitive reporters of this equilibrium.[1]

Visualization: Conformational Equilibrium



[Click to download full resolution via product page](#)

Figure 2: The 3'-13C label acts as a sensitive probe for the rapid equilibrium between sugar pucker states.

Relaxation Dispersion

In drug discovery, small molecules often bind to DNA by "locking" a specific conformation.[1] By incorporating 2'-Deoxyadenosine-3'-13C into the target DNA sequence, researchers can use CPMG Relaxation Dispersion experiments to quantify the kinetics of this locking mechanism, detecting "invisible" excited states populated at only 1-2%.[1]

References

- Cambridge Isotope Laboratories. (2024). Stable Isotope-Labeled Nucleic Acids and Related Compounds. Retrieved from

- Omicron Biochemicals. (2024). Uniformly ¹³C-Labeled Saccharides and Derivatives. Retrieved from
- Al-Hashimi, H. M. (2013). NMR Studies of Nucleic Acid Dynamics. Chemical Reviews.
- BOC Sciences. (2024). 2'-deoxyadenosine-[2'-¹³C] monohydrate Specifications. Retrieved from [1]
- Sigma-Aldrich. (2024). 2'-Deoxyadenosine monohydrate Product Specification. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis and incorporation of ¹³C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. isotope.com [isotope.com]
- 3. glenresearch.com [glenresearch.com]
- To cite this document: BenchChem. [Technical Specification & Application Guide: 2'-Deoxyadenosine-3'-¹³C Monohydrate[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1157558#isotopic-enrichment-levels-of-2-deoxyadenosine-3-13c-monohydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com